molecular formula C4H11ClFNO2S B13469278 4-Aminobutane-2-sulfonyl fluoride hydrochloride

4-Aminobutane-2-sulfonyl fluoride hydrochloride

Cat. No.: B13469278
M. Wt: 191.65 g/mol
InChI Key: ZUAMVOLFHCKIBK-UHFFFAOYSA-N
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Description

4-Aminobutane-2-sulfonyl fluoride hydrochloride is a sulfonyl fluoride derivative characterized by a butane backbone substituted with an amino group at the 4-position and a sulfonyl fluoride group at the 2-position, forming a hydrochloride salt. This compound is structurally related to protease inhibitors, particularly those targeting serine proteases, due to the reactive sulfonyl fluoride moiety.

Sulfonyl fluorides are widely used in chemical biology for covalent modification of active-site serine residues in enzymes. The hydrochloride salt form enhances solubility in aqueous systems, making it suitable for biochemical applications.

Properties

Molecular Formula

C4H11ClFNO2S

Molecular Weight

191.65 g/mol

IUPAC Name

4-aminobutane-2-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C4H10FNO2S.ClH/c1-4(2-3-6)9(5,7)8;/h4H,2-3,6H2,1H3;1H

InChI Key

ZUAMVOLFHCKIBK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)S(=O)(=O)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutane-2-sulfonyl fluoride hydrochloride typically involves the reaction of 4-aminobutane-2-sulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutane-2-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

4-Aminobutane-2-sulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed as a protease inhibitor in studies involving protein degradation and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to protease activity.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Aminobutane-2-sulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the protease activity. The compound also targets other residues such as tyrosine, lysine, and histidine .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares molecular features of 4-aminobutane-2-sulfonyl fluoride hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
4-Aminobutane-2-sulfonyl fluoride hydrochloride C₄H₁₁FNO₂S·HCl (inferred) ~212.67 (calculated) Sulfonyl fluoride, amine, HCl salt Not provided
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) C₈H₁₀FNO₂S·HCl 239.70 Aromatic sulfonyl fluoride, ethylamine, HCl salt 30827-99-7
N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride C₁₄H₁₉ClN₂O₂S 314.83 Sulfonamide, naphthalene, HCl salt 89108-46-3
Ethyl 4-amino-2,2-difluorobutanoate hydrochloride C₆H₁₁F₂NO₂·HCl 209.62 (calculated) Ester, difluoro, amine, HCl salt 2243512-15-2

Key Observations :

  • Sulfonyl Fluoride vs. Sulfonamide: The sulfonyl fluoride group (R-SO₂F) in AEBSF and the target compound is more reactive than the sulfonamide (R-SO₂NH₂) in the naphthalene derivative . Sulfonyl fluorides undergo hydrolysis to release HF, enabling covalent enzyme inhibition, whereas sulfonamides are typically stable and used as non-covalent inhibitors.

Reactivity and Stability

Property 4-Aminobutane-2-sulfonyl Fluoride Hydrochloride AEBSF N-(4-Aminobutyl)-2-naphthalenesulfonamide
Hydrolysis Rate High (due to sulfonyl fluoride) High Low (sulfonamide stable)
HF Release Likely Yes (strong HF releaser) No
Stability in Storage Likely requires dry, inert atmosphere Stable under argon Stable at room temperature

Notes:

  • Sulfonyl fluorides like AEBSF and the target compound are moisture-sensitive and require storage in dry, cool environments to prevent decomposition .
  • The naphthalenesulfonamide derivative’s stability makes it suitable for long-term experimental use without specialized handling .

Warnings :

  • Both sulfonyl fluorides pose risks of skin corrosion and HF exposure. Immediate decontamination protocols (e.g., 15-minute water rinsing) are critical .
  • Toxicological data for the ethyl difluorobutanoate derivative remains undocumented, highlighting a research gap .

Biological Activity

4-Aminobutane-2-sulfonyl fluoride hydrochloride, a sulfonyl fluoride compound, has garnered attention in chemical biology due to its unique reactivity and potential applications as a covalent inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Aminobutane-2-sulfonyl fluoride hydrochloride is characterized by its sulfonyl fluoride group, which confers electrophilic properties that allow it to react with nucleophilic residues in proteins. The molecular formula is C4H10ClFNO2SC_4H_{10}ClFNO_2S, with a molar mass of approximately 189.65 g/mol. Its structure facilitates interactions with serine and cysteine residues in enzymes, making it a valuable tool in biochemical research.

Sulfonyl fluorides, including 4-Aminobutane-2-sulfonyl fluoride hydrochloride, act as covalent inhibitors by forming stable adducts with nucleophilic amino acids within target proteins. The mechanism involves the nucleophilic attack of a serine or cysteine residue on the electrophilic sulfur atom of the sulfonyl fluoride, leading to irreversible inhibition of enzyme activity .

Applications in Chemical Biology

  • Enzyme Inhibition : This compound has been used to study the inhibition of serine hydrolases and other enzymes. For instance, it has been shown to effectively inhibit fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid signaling .
  • Target Identification : The use of sulfonyl fluorides as reactive probes aids in identifying active sites and understanding enzyme mechanisms. By modifying specific residues within enzymes, researchers can elucidate functional roles and regulatory pathways .
  • Therapeutic Potential : The ability of this compound to selectively inhibit enzymes involved in various metabolic pathways suggests potential therapeutic applications, particularly in pain management and neuroprotection through modulation of endocannabinoid levels .

Case Study 1: Inhibition of FAAH

A study demonstrated that 4-Aminobutane-2-sulfonyl fluoride hydrochloride effectively inhibits FAAH with an IC50 value in the low nanomolar range (5 nM). This inhibition leads to increased levels of anandamide, an endocannabinoid associated with analgesic effects .

Case Study 2: Targeting Serine Hydrolases

Research involving activity-based protein profiling showed that this compound can selectively modify serine residues across various serine hydrolases. The findings indicated that sulfonyl fluorides could be used to probe enzyme functionality and identify critical residues necessary for catalytic activity .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (nM)Mechanism of Action
4-Aminobutane-2-sulfonyl fluorideFAAH5Covalent modification of serine residues
AM3506FAAH5Selective inhibition through reversible binding
PMSFVarious serine hydrolasesVariesCovalent modification but less selective

Q & A

Q. What are the recommended safety protocols for handling 4-aminobutane-2-sulfonyl fluoride hydrochloride in laboratory settings?

Methodological Answer:

  • Skin/Eye Protection: Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes (as per SDS guidelines for structurally similar sulfonyl fluorides) .
  • Ventilation: Work in a fume hood to avoid inhalation of aerosols. The compound releases hydrogen fluoride (HF) upon decomposition, requiring HF-specific first-aid measures (e.g., calcium gluconate gel) .
  • Storage: Store under inert gas (argon) in a cool, dry place to prevent hydrolysis. Avoid glass containers due to reactivity with silica .

Q. How can researchers confirm the purity and structural integrity of synthesized 4-aminobutane-2-sulfonyl fluoride hydrochloride?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare 1^1H and 19^{19}F NMR spectra with reference data (e.g., PubChem entries for similar sulfonyl fluorides) .
    • HPLC-MS: Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to detect impurities (e.g., unreacted precursors or hydrolyzed sulfonic acids) .
  • Quantitative Analysis: Titration with thiol-containing probes (e.g., cysteine) to assess active sulfonyl fluoride groups, monitored via UV-Vis at 412 nm .

Q. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Hydrolysis Sensitivity: The sulfonyl fluoride group hydrolyzes in aqueous media. For kinetic studies, prepare fresh solutions in anhydrous solvents (e.g., DMSO or DMF) and limit exposure to moisture .
  • Temperature: Avoid heating above 50°C, as decomposition to sulfonic acids and HF is accelerated. Stability data from related compounds suggest a half-life of <24 hours in pH 7.4 buffer at 37°C .

Advanced Research Questions

Q. How can 4-aminobutane-2-sulfonyl fluoride hydrochloride be optimized as a covalent inhibitor in enzyme kinetic studies?

Methodological Answer:

  • Experimental Design:
    • Enzyme Assays: Use fluorogenic substrates (e.g., Z-GPR-AMC for proteases) to monitor inhibition kinetics. Pre-incubate the enzyme with inhibitor, and measure residual activity over time .
    • IC50_{50} Determination: Perform dose-response curves with inhibitor concentrations spanning 0.1–100 μM. Fit data to a nonlinear regression model (e.g., Hill equation) .
  • Controls: Include irreversible inhibitors (e.g., AEBSF) and reversible analogs to distinguish covalent vs. non-covalent mechanisms .

Q. How can contradictory data on inhibitory selectivity across enzyme classes be resolved?

Methodological Answer:

  • Mechanistic Studies:
    • Mass Spectrometry: Perform intact protein MS to identify adduct formation (e.g., +136 Da mass shift for sulfonylated active-site residues) .
    • Competitive Assays: Co-incubate with substrate analogs (e.g., ATP for kinases) to test for active-site vs. allosteric binding .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and compare with experimental mutagenesis data .

Q. What strategies mitigate side reactions during the synthesis of derivatives using this compound?

Methodological Answer:

  • Reaction Optimization:
    • Solvent Choice: Use polar aprotic solvents (e.g., acetonitrile) to minimize nucleophilic attack on the sulfonyl fluoride group .
    • Temperature Control: Maintain reactions at 0–4°C to slow hydrolysis while allowing selective amine coupling (e.g., with EDC/NHS chemistry) .
  • Purification: Employ silica-free flash chromatography (e.g., C18-modified silica) to avoid fluoride leaching from traditional columns .

Q. How does the hydrochloride salt form influence solubility and reactivity in biological assays?

Methodological Answer:

  • Solubility Profiling: Compare solubility in PBS (pH 7.4) vs. ammonium acetate buffer (pH 5.0). The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL) but may require pH adjustment for cellular uptake studies .
  • Reactivity Trade-offs: While the salt improves stability, freebase generation (via NaOH neutralization) may be necessary for membrane permeability in live-cell assays .

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